7-Hydroxy-DPAT hydrobromide mechanism of action
7-Hydroxy-DPAT hydrobromide mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 7-Hydroxy-DPAT Hydrobromide
Introduction
7-Hydroxy-N,N-dipropyl-2-aminotetralin hydrobromide (7-OH-DPAT) is a synthetic compound widely utilized in neuroscience research as a dopamine (B1211576) receptor agonist.[1] It demonstrates notable selectivity for the dopamine D3 receptor subtype, which is predominantly expressed in the limbic regions of the brain.[1][2] This characteristic makes 7-OH-DPAT a valuable pharmacological tool for elucidating the physiological roles of the D3 receptor and for investigating its potential as a therapeutic target for various neurological and psychiatric disorders, including Parkinson's disease and substance abuse.[3][4] This guide provides a comprehensive overview of the mechanism of action of 7-OH-DPAT, detailing its receptor binding profile, functional activity, and the experimental methodologies used for its characterization.
Quantitative Data
The pharmacological profile of 7-OH-DPAT is defined by its binding affinity and functional potency at various dopamine receptor subtypes. The data presented below have been compiled from radioligand binding and functional assays.
Table 1: Receptor Binding Affinity Profile of 7-OH-DPAT
This table summarizes the equilibrium dissociation constants (Ki) of 7-OH-DPAT for several dopamine receptor subtypes. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | Ki (nM) | Species/System | Reference |
| Dopamine D3 | ~1 | - | [5] |
| Dopamine D3 | 0.78 | - | [3] |
| Dopamine D3 (R-(+)-isomer) | 0.57 | Cloned human | [2] |
| Dopamine D2 | ~10 | - | [5] |
| Dopamine D2 | 61 | - | [3] |
| Dopamine D1 | ~5000 | - | [5] |
| Dopamine D1 | 650 | - | [3] |
| Dopamine D4 | 5,300 | - | [3] |
| Dopamine D4 | 650 | - | [5] |
Note: The R-(+)-enantiomer of 7-OH-DPAT displays a significantly higher affinity for the D3 receptor compared to the S-(-)-enantiomer.[2]
Table 2: Functional Activity of 7-OH-DPAT
This table presents the potency (EC50) of 7-OH-DPAT in functional assays, which measure the biological response following receptor activation.
| Assay | EC50 (nM) | Cell Line | Receptor | Reference |
| Calcium Mobilization (FLIPR) | 13.5 | HEK293 | D3 | [3] |
Core Mechanism of Action
7-OH-DPAT functions as a potent agonist with a preference for the dopamine D3 receptor.[5] The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). The mechanism of action is initiated by the binding of 7-OH-DPAT to the D3 receptor, which promotes a conformational change in the receptor protein. This change facilitates the coupling and activation of intracellular heterotrimeric G proteins, specifically of the Gαi/o family.
The activation of Gαi/o proteins by the 7-OH-DPAT-D3 receptor complex leads to several downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The primary effect of Gαi activation is the inhibition of the enzyme adenylyl cyclase. This reduces the intracellular conversion of ATP to cyclic AMP (cAMP), a key second messenger. The resulting decrease in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.
-
Modulation of Ion Channels: Activated Gαi/o can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and inhibition of neuronal firing.[6]
-
Calcium Mobilization: In engineered cell systems, D2-like receptors can be coupled to Gαq/o chimeric proteins, which enables the measurement of agonist-induced increases in intracellular calcium as a functional readout.[3]
The net effect of 7-OH-DPAT's action at the D3 receptor is typically inhibitory, leading to a reduction in neuronal excitability and neurotransmitter release.[3] For instance, administration of 7-OH-DPAT has been shown to decrease the release of dopamine in the striatum.[3]
Signaling Pathway Diagram
Caption: D3 receptor signaling pathway activated by 7-OH-DPAT.
Experimental Protocols
The characterization of 7-OH-DPAT's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of 7-OH-DPAT for specific receptors by measuring its ability to compete with a radiolabeled ligand.
Objective: To quantify the affinity of 7-OH-DPAT for dopamine receptors.
Materials:
-
Membrane Preparation: Homogenates from brain tissue (e.g., rat striatum) or cells expressing the target receptor.[4]
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]7-OH-DPAT or [125I]Iodosulpride).[7]
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate ions (e.g., MgCl2).[8]
-
Non-specific Binding Determinant: A high concentration of an unlabeled ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.[4]
-
Test Compound: 7-OH-DPAT hydrobromide at various concentrations.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Membrane Preparation: Dissect and homogenize the tissue or harvest the cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration.[4][8]
-
Assay Setup: The assay is typically performed in 96-well plates.[8] Three types of reactions are prepared in triplicate:
-
Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[4][8]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer.[4]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the logarithm of the 7-OH-DPAT concentration. Determine the IC50 value (the concentration of 7-OH-DPAT that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of 7-OH-DPAT to inhibit adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.
Objective: To determine the functional potency (EC50) and efficacy of 7-OH-DPAT in modulating cAMP levels.
Materials:
-
Cell Line: A cell line stably expressing the D3 receptor (e.g., CHO-D3 or HEK293-D3).[9]
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556), to increase basal cAMP levels.
-
Test Compound: 7-OH-DPAT hydrobromide at various concentrations.
-
cAMP Detection Kit: A kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[9][10]
Methodology:
-
Cell Culture: Culture the cells expressing the D3 receptor to an appropriate density in multi-well plates.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of 7-OH-DPAT for a short period.
-
Stimulation: Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production. The presence of the Gαi-activating agonist 7-OH-DPAT will attenuate this stimulation.[11]
-
Lysis and Detection: Lyse the cells and detect the intracellular cAMP concentration using a competitive immunoassay format provided by the detection kit. In an HTRF cAMP assay, native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced.[9]
-
Data Analysis: Plot the assay signal against the logarithm of the 7-OH-DPAT concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of 7-OH-DPAT that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
Workflow for cAMP Functional Assay
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 7-Hydroxy-DPAT hydrobromide | CAS 76135-30-3 | Tocris Bioscience [tocris.com]
- 6. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. fda.gov [fda.gov]
